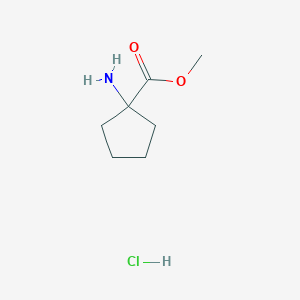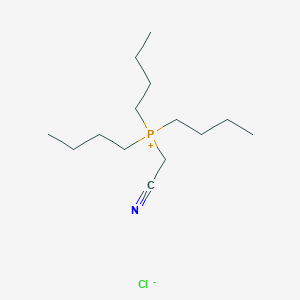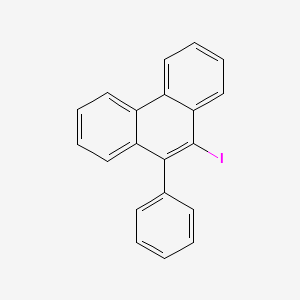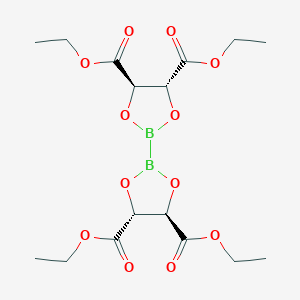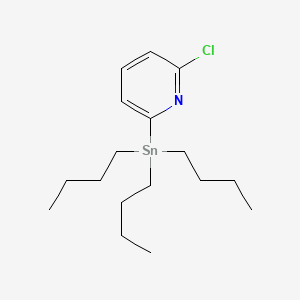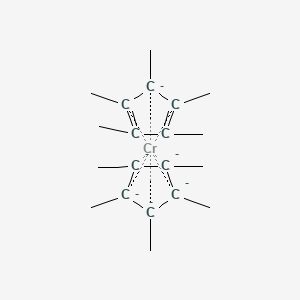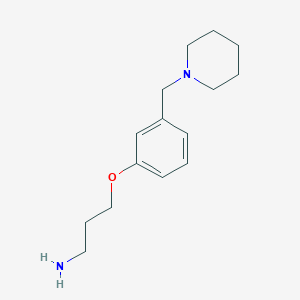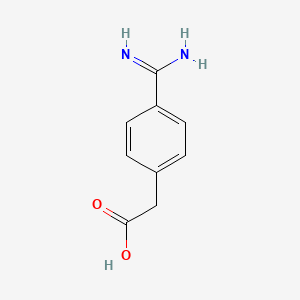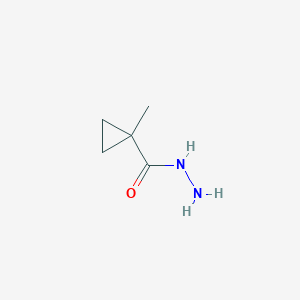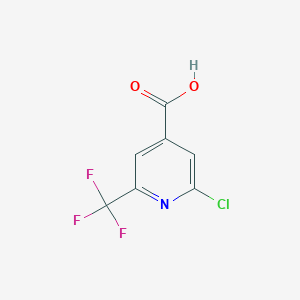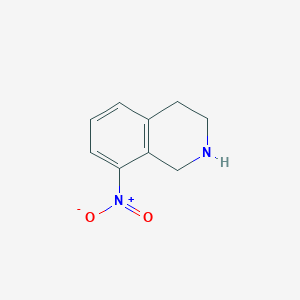
8-硝基-1,2,3,4-四氢异喹啉
描述
8-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11NThis compound is part of the larger family of isoquinoline alkaloids, which are known for their diverse biological activities and presence in various natural products .
科学研究应用
8-Nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
作用机制
Target of Action
8-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds, including 8-nitro-1,2,3,4-tetrahydroisoquinoline, can interact with their targets to exert biological effects .
Biochemical Pathways
8-Nitro-1,2,3,4-tetrahydroisoquinoline, as a THIQ derivative, may affect various biochemical pathways. THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 1.55 , suggesting that it may have good bioavailability.
Result of Action
Thiq-based compounds, including 8-nitro-1,2,3,4-tetrahydroisoquinoline, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols .
生化分析
Biochemical Properties
8-Nitro-1,2,3,4-tetrahydroisoquinoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are crucial for neurotransmission . Additionally, 8-Nitro-1,2,3,4-tetrahydroisoquinoline can bind to certain receptors in the brain, influencing neurotransmitter release and uptake .
Cellular Effects
8-Nitro-1,2,3,4-tetrahydroisoquinoline has significant effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of the MAPK/ERK pathway, which is essential for cell growth and differentiation . Furthermore, 8-Nitro-1,2,3,4-tetrahydroisoquinoline can alter the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of 8-Nitro-1,2,3,4-tetrahydroisoquinoline involves several binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, it binds to the active site of MAO, inhibiting its activity and resulting in increased levels of monoamines . Additionally, 8-Nitro-1,2,3,4-tetrahydroisoquinoline can interact with DNA, influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Nitro-1,2,3,4-tetrahydroisoquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 8-Nitro-1,2,3,4-tetrahydroisoquinoline is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 8-Nitro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, it has been shown to have neuroprotective effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of 8-Nitro-1,2,3,4-tetrahydroisoquinoline can lead to oxidative stress and neuronal damage . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
8-Nitro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 8-Nitro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on the central nervous system . Additionally, binding proteins can influence its localization and accumulation within specific tissues .
Subcellular Localization
8-Nitro-1,2,3,4-tetrahydroisoquinoline exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of isoquinoline with a brominating agent, followed by nitration using nitric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective nitration at the 8th position.
Industrial Production Methods: While specific industrial production methods for 8-Nitro-1,2,3,4-tetrahydroisoquinoline are not widely documented, the general approach would involve large-scale nitration processes, similar to those used in laboratory synthesis. These processes would need to be optimized for yield, purity, and safety, considering the handling of nitric acid and other reagents.
化学反应分析
Types of Reactions: 8-Nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 8-amino-1,2,3,4-tetrahydroisoquinoline, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its basic properties and presence in various bioactive molecules.
8-Amino-1,2,3,4-tetrahydroisoquinoline: A reduction product of 8-Nitro-1,2,3,4-tetrahydroisoquinoline with different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
Uniqueness: 8-Nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for developing new drugs and materials with specific properties .
属性
IUPAC Name |
8-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFBRLCZRXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444301 | |
| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791040-11-4 | |
| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline, and how was it obtained?
A1: 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline has the molecular formula C11H13N2O5 []. This compound was unexpectedly isolated during the synthesis of 3,4-dihydro-6,7-dimethoxy-8-nitroisoquinoline. The intended synthesis used 3,4-dihydro-6,7-dimethoxyisoquinoline as a starting material and nitronium tetrafluoroborate (NO2BF4) as the source of nitro groups []. The presence of the hydroxyl group at position 1 was confirmed through 1H/13C NMR and X-ray analysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


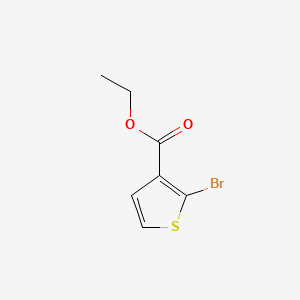
![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)
